molecular formula C18H13ClN2O4S B2434454 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate CAS No. 877637-39-3

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate

Cat. No.: B2434454
CAS No.: 877637-39-3
M. Wt: 388.82
InChI Key: ODUZNNRVNCCOGH-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a chlorophenyl acetate group

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c19-13-4-2-12(3-5-13)8-17(23)25-16-10-24-14(9-15(16)22)11-26-18-20-6-1-7-21-18/h1-7,9-10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZNNRVNCCOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine moiety can be introduced through the reaction of 2-chloropyrimidine with a thiol derivative, followed by cyclization with a suitable dicarbonyl compound to form the pyran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Overview

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C17H15N3O5SC_{17}H_{15}N_{3}O_{5}S, with a molecular weight of approximately 382.43 g/mol. This compound's structure includes a pyran ring, a pyrimidine moiety, and a chlorophenyl acetate group, suggesting diverse applications in drug development and therapeutic research.

Structural Features

The structural characteristics of this compound include:

  • Pyran Ring : Contributes to reactivity and interaction with biological targets.
  • Pyrimidine Moiety : May facilitate binding to nucleic acids or proteins.
  • Sulfur Atom : Linked to the pyrimidine group, enhancing pharmacological potential.

Preliminary studies indicate that compounds similar to this one exhibit a range of biological activities, including:

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Potential

The compound's structural components may also confer anticancer properties. Similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary findings indicate that this compound could interact with specific molecular targets involved in cancer proliferation, potentially leading to the development of novel anticancer therapies.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit enzymes critical for cancer cell metabolism or inflammatory processes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this class showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity : In vitro studies have shown that similar compounds can induce apoptosis in breast cancer cell lines (MCF7) with IC50 values ranging from 1.5 µM to 5 µM, indicating the potential for therapeutic development targeting various cancers.
  • Enzyme Inhibition Studies : Research has indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways, showing IC50 values comparable to traditional anti-inflammatory drugs.

Synthesis and Production Methods

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Pyran Structure : Initial cyclization reactions under controlled conditions.
  • Introduction of the Pyrimidine Moiety : Utilizing sulfur-containing reagents to incorporate the pyrimidine unit.
  • Acetate Formation : Final esterification step to yield the target compound.

Potential Applications

The diverse biological activities suggest several potential applications for this compound:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting infections and cancer.
  • Biochemical Research Tools : For studying enzyme inhibition and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrimidine moiety may play a role in binding to nucleic acids or proteins, while the pyran ring and chlorophenyl acetate group contribute to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and a sulfur atom, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H16ClN2O5SC_{18}H_{16}ClN_2O_5S, with a molecular weight of approximately 382.43 g/mol. The presence of functional groups such as carbonyls, sulfides, and aromatic rings contributes to its biological interactions.

Biological Activities

Preliminary studies indicate that derivatives of pyran compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran have shown significant antimicrobial properties, making them potential candidates for treating infections caused by various pathogens .
  • Anticancer Properties : Research has demonstrated that pyran derivatives can inhibit the proliferation of cancer cells. For instance, compounds with electron-withdrawing groups like chloro and cyano have exhibited cytotoxic effects against several human tumor cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it acts as an antagonist at the apelin receptor, which is implicated in cardiovascular health .
  • Anti-inflammatory Effects : Some studies suggest that pyran derivatives might possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

The biological activity of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran is primarily mediated through interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Nucleic Acid Interaction : The pyrimidine moiety can interact with nucleic acids, potentially affecting gene expression and cellular functions .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound and its analogs:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values as low as 31.25 µg/mL.
Reported cytotoxic effects on multiple cancer cell lines (IC50 values ranging from 0.24 to 0.58 µM).
Showed that modifications in substituents significantly affect the cytotoxicity and bioactivity profiles of related compounds.
Explored the potential for cardiovascular applications through apelin receptor interaction.

Q & A

Q. What are the key structural features and functional groups in this compound, and how do they influence its chemical reactivity?

The compound contains a 4-oxo-4H-pyran ring, a pyrimidin-2-ylsulfanyl methyl group, and a 2-(4-chlorophenyl)acetate ester. The pyran ring contributes to planarity and conjugation, while the pyrimidinylsulfanyl group introduces sulfur-based nucleophilicity. The 4-chlorophenyl moiety enhances lipophilicity, influencing solubility and potential membrane permeability in biological assays. Structural analogs (e.g., oxazolo-pyridine derivatives) demonstrate that such groups impact reactivity in cyclization and substitution reactions .

Q. What synthetic routes are reported for preparing this compound, and what are critical reaction conditions?

Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a pyrimidine-thiol derivative with a substituted pyran precursor under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2: Esterification of the pyran intermediate with 2-(4-chlorophenyl)acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide). Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups and controlled temperatures (0–25°C) to avoid side reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Experimental Design:
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
  • Monitor degradation via HPLC-MS at 0, 24, 48, and 72 hours.
  • Use Arrhenius kinetics to predict shelf-life.
    • Data Interpretation: Structural instability (e.g., ester hydrolysis or sulfur oxidation) may correlate with pH-dependent degradation rates. Reference methods from environmental stability studies for analogous heterocycles .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation?

  • NMR Analysis: Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations, particularly for overlapping pyran and pyrimidine signals .
  • High-Resolution MS: Compare experimental isotopic patterns with theoretical models to validate molecular formula.
  • X-ray Crystallography: Resolve ambiguities by determining crystal structure, as done for related pyrimidine derivatives .

Q. What in silico approaches predict the compound’s bioavailability and metabolic pathways prior to in vitro studies?

  • Tools: Use SwissADME or ADMET Predictor™ to estimate LogP, solubility, and CYP450 metabolism.
  • Molecular Dynamics (MD): Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify potential oxidation sites.
  • Validation: Cross-reference predictions with experimental data from structurally similar compounds (e.g., pyridine-carboxylic acids) .

Q. How can researchers optimize reaction yields when scaling up synthesis for preclinical studies?

  • DOE (Design of Experiments): Vary catalyst loading (e.g., Pd/Cu), solvent polarity (DMF vs. toluene), and reaction time to identify optimal conditions .
  • Purification: Use preparative HPLC with C18 columns to isolate high-purity batches (>98%), avoiding silica gel degradation of labile sulfur groups .

Methodological Challenges and Solutions

Q. What strategies mitigate byproduct formation during the synthesis of the pyrimidinylsulfanyl intermediate?

  • Byproduct Source: Competing thiol-oxidation to disulfides.
  • Solution: Add reducing agents (e.g., TCEP) to reaction mixtures and conduct reactions under anaerobic conditions .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Standardization: Use a reference compound (e.g., chlorophenyl-containing controls) in all assays.
  • Statistical Analysis: Apply ANOVA to evaluate inter-assay variability, as demonstrated in antioxidant activity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.